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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the presence of penilloic acid, a significant

degradation product of penicillin antibiotics, in various milk products. The information is

intended for researchers, scientists, and professionals in drug development who are focused

on food safety, antibiotic residue analysis, and the immunological implications of penicillin

metabolites. This document summarizes available quantitative data, details the experimental

protocols for detection, and visualizes key processes.

Quantitative Comparison of Penilloic Acid in Milk
Products
Penilloic acid is a stable terminal degradation product of penicillin antibiotics. Its presence in

milk and dairy products is an indicator of the initial contamination of raw milk with penicillin and

the subsequent processing conditions. While comprehensive studies directly comparing the

quantitative levels of penilloic acid across a wide range of commercial dairy products are

limited in publicly accessible literature, the principles of penicillin degradation suggest its

potential distribution.

The formation of penilloic acid from its precursor, penicilloic acid, is favored under acidic

conditions and at elevated temperatures.[1][2] Therefore, fermented and heat-treated dairy

products are more likely to contain higher concentrations of penilloic acid if the raw milk was

contaminated with penicillin.
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Table 1: Predicted Distribution of Penilloic Acid in Various Milk Products Based on

Degradation Principles
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Milk Product
Processing
Highlights

Expected Penilloic
Acid Level (relative
to initial penicillin
contamination)

Rationale

Raw Milk Unprocessed Low

Penicillin degradation

is minimal without

heat or significant

microbial

fermentation.

Pasteurized Milk

(HTST)

Heat treatment (72°C

for 15s)
Moderate

Pasteurization can

initiate the

degradation of

penicillin to its

metabolites.

UHT Milk
High-heat treatment

(135°C for 1-2s)
Moderate to High

The intense heat

treatment can

accelerate the

degradation of

penicillin.

Yogurt Fermentation (acidic

pH), Heat treatment of

milk

High The combination of

heat treatment of the

milk prior to

fermentation and the

acidic environment

created by bacterial

cultures provides ideal

conditions for the

formation of penilloic

acid from penicillin

residues. The main

degradation products

of penicillin G during

yogurt production

have been identified
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as penillic, penicilloic,

and penilloic acids.[3]

Cheese Fermentation, Aging
Variable (potentially

high)

The manufacturing

process of many

cheese varieties

involves fermentation

and aging, which can

lead to the formation

of penilloic acid. The

distribution of

penicillin and its

metabolites between

the curd and whey

can vary depending

on the cheese type.

Note: The expected levels are relative and contingent on the initial presence of penicillin in the

raw milk. Specific concentrations can vary widely based on the initial antibiotic concentration,

processing parameters, and storage conditions.

Experimental Protocols for Quantification
The accurate quantification of penilloic acid in complex matrices like milk products requires

sophisticated analytical techniques. High-Performance Liquid Chromatography coupled with

tandem mass spectrometry (HPLC-MS/MS) is the method of choice for its high sensitivity and

specificity.

Protocol: Determination of Penilloic Acid in Milk
Products by HPLC-MS/MS[4]
This protocol is adapted from a method for the determination of various penicillins and their

corresponding penicilloic acids.

1. Sample Preparation and Extraction:
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Extraction: Weigh 5g of the homogenized milk or dairy product sample into a 50 mL

centrifuge tube. Add 20 mL of acetonitrile and vortex for 5 minutes.

Protein Precipitation: Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

Defatting (for high-fat matrices): Collect the supernatant. For high-fat products like cheese, a

liquid-liquid extraction with n-hexane may be necessary to remove lipids.

Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a

gentle stream of nitrogen at 40°C.

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 10%

acetonitrile in water with 0.1% formic acid).

Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC-MS/MS Analysis:

Chromatographic Separation:

Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

Mobile Phase A: 0.1% formic acid in water.

Mobile Phase B: 0.1% formic acid in acetonitrile.

Gradient Elution: A suitable gradient program to separate penilloic acid from other

components. For example, starting with a low percentage of mobile phase B, gradually

increasing to elute the analyte, and then returning to initial conditions for column re-

equilibration.

Flow Rate: 0.3 mL/min.

Column Temperature: 40°C.

Mass Spectrometric Detection:

Ionization Mode: Electrospray Ionization (ESI) in positive mode.
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Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions: Specific precursor-to-product ion transitions for penilloic acid need to

be determined using a standard. For example, for Penicillin G penilloic acid, a potential

transition could be monitored.

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas

flows) and compound-specific parameters (e.g., collision energy, declustering potential)

should be optimized for maximum sensitivity.

3. Quantification:

A calibration curve is constructed using standard solutions of penilloic acid of known

concentrations.

The concentration of penilloic acid in the sample is determined by comparing its peak area

to the calibration curve.

Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of

penilloic acid in milk products.

Sample Preparation Analysis

Milk Product Sample Extraction with Acetonitrile Centrifugation Defatting (optional) Evaporation Reconstitution Filtration HPLC Separation MS/MS Detection Quantification Penilloic Acid
Concentration

Final Concentration

Click to download full resolution via product page

Caption: Experimental workflow for penilloic acid quantification.

Penicillin Allergy Signaling Pathway
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Penilloic acid itself is not biologically active in the same way as its parent penicillin. However,

it plays a crucial role as a hapten in IgE-mediated penicillin hypersensitivity reactions. The

following diagram illustrates the simplified signaling pathway of a type I hypersensitivity

reaction to penicillin.
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Caption: IgE-mediated penicillin hypersensitivity pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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